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molecular formula C11H13N3O B1267249 Morpholin-4-yl(pyridin-3-yl)acetonitrile CAS No. 36740-09-7

Morpholin-4-yl(pyridin-3-yl)acetonitrile

Cat. No. B1267249
M. Wt: 203.24 g/mol
InChI Key: SFXNZFATUMWBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05194441

Procedure details

133 g (0.70 mol) of alpha-morpholino-3-pyridylacetonitrile, 25.7 g (0.07 mol) of tetrabutylammonium iodide, 278 g (3.5 mol) of 50% strength NaOH, 250 ml (2.65 mol) of isopropyl bromide and 300 ml of toluene, as a two-phase system, were heated at 50° C. for 4 hours with thorough mixing. Working up was carried out by adding water, separating the phases and washing the organic phase three times with water. After the solvent had been distilled off, the crude product in the form of an oil was added dropwise to half-concentrated H2SO4 at 60° C. After 2 hours, the mixture was brought to pH 9 with 50% strength NaOH and was extracted with toluene. The organic phase was washed three times with water and the wash solution was extracted 4 times with toluene. The collected toluene extracts were dried over Na2SO4 and filtered and the filtrate was evaporated down. The product was obtained as a dark oil.
Quantity
133 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCN(C([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)C#N)CC1.[OH-:16].[Na+].[CH:18](Br)([CH3:20])[CH3:19].[C:22]1(C)C=CC=CC=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:18]([C:20]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:16])([CH3:22])[CH3:19] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
O1CCN(CC1)C(C#N)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(C)Br
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25.7 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separating the phases
WASH
Type
WASH
Details
washing the organic phase three times with water
DISTILLATION
Type
DISTILLATION
Details
After the solvent had been distilled off
ADDITION
Type
ADDITION
Details
the crude product in the form of an oil was added dropwise to half-concentrated H2SO4 at 60° C
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene
WASH
Type
WASH
Details
The organic phase was washed three times with water
EXTRACTION
Type
EXTRACTION
Details
the wash solution was extracted 4 times with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected toluene extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down
CUSTOM
Type
CUSTOM
Details
The product was obtained as a dark oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)C(=O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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